(R)-Etodolac-d3 - 1246815-33-7

(R)-Etodolac-d3

Catalog Number: EVT-1479346
CAS Number: 1246815-33-7
Molecular Formula: C17H18NO3D3
Molecular Weight: 290.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

R-etodolac is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac (Lodine®). Unlike its S-enantiomer, R-etodolac lacks cyclooxygenase (COX) inhibitory activity [, , , ]. This characteristic is significant as it separates R-etodolac from the typical anti-inflammatory action of NSAIDs, allowing for the investigation of its unique mechanisms and potential therapeutic applications in areas beyond inflammation.

Etodolac

Compound Description: Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that is commercially available as a racemic mixture of its R- and S-enantiomers []. It is marketed under the brand name Lodine® and is primarily used for its analgesic and anti-inflammatory properties []. The pharmacological effects of etodolac are primarily attributed to the S-enantiomer, which exhibits cyclooxygenase (COX) enzyme inhibitory activity [].

S-(+)-Etodolac

Compound Description: S-(+)-etodolac is the S-enantiomer of etodolac and is responsible for the majority of etodolac's pharmacological effects, including its COX inhibitory activity [, ]. This enantiomer is primarily recognized for its analgesic and anti-inflammatory properties [].

SDX-101

Compound Description: SDX-101 is another name for (R)-etodolac, the less toxic R-enantiomer of the NSAID etodolac [, , ]. Unlike the S-enantiomer, SDX-101 lacks COX inhibitory activity [, ]. Research indicates that SDX-101 exhibits anti-tumor activity by downregulating the β-catenin pathway and inducing apoptosis [, , ]. It is currently being investigated in clinical trials for treating chronic lymphocytic leukemia and multiple myeloma [, , , ].

SDX-308

Compound Description: SDX-308 is a novel indole-pyran structural analog of etodolac, developed as a potential therapeutic agent for multiple myeloma []. It demonstrates significantly greater cytotoxicity than R-etodolac (SDX-101) against various multiple myeloma cell lines []. Similar to SDX-101, SDX-308 can also overcome the proliferative effects of interleukin-6, insulin-like growth factor-1, and bone marrow stromal cells on tumor cells [].

Overview

(R)-Etodolac-d3 is a deuterated derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) primarily used for pain relief and inflammation reduction. Etodolac selectively inhibits cyclooxygenase-2 (COX-2), making it effective in treating conditions such as arthritis and acute pain. The incorporation of deuterium in (R)-Etodolac-d3 enhances its pharmacokinetic properties, providing a valuable tool for research and potential therapeutic applications.

Source

(R)-Etodolac-d3 can be synthesized in laboratory settings, often utilizing advanced organic synthesis techniques. Its production typically involves the deuteration of the parent compound, etodolac, which is derived from various synthetic pathways involving aromatic compounds and carboxylic acids.

Classification

(R)-Etodolac-d3 falls under the classification of NSAIDs and is specifically categorized as a selective COX-2 inhibitor. Its chemical structure is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, enhancing its stability and metabolic profile.

Synthesis Analysis

Methods

The synthesis of (R)-Etodolac-d3 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available etodolac or its precursors.
  2. Deuteration: The introduction of deuterium can be achieved through various methods, including:
    • Hydrogen Exchange: Utilizing deuterated solvents or reagents to facilitate the exchange of hydrogen atoms with deuterium.
    • Catalytic Methods: Employing catalysts that promote the incorporation of deuterium into specific positions on the etodolac molecule.

Technical Details

The technical aspects of synthesizing (R)-Etodolac-d3 may involve:

  • Reflux Conditions: Maintaining specific temperatures to ensure complete reaction.
  • Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) to isolate and purify the final product.
  • Characterization: Employing techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium and the integrity of the compound's structure.
Molecular Structure Analysis

Structure

The molecular formula for (R)-Etodolac-d3 is C12H15D3O4. The structure features a carboxylic acid group, an aromatic ring, and a chiral center at the carbon adjacent to the carboxylic acid. The presence of three deuterium atoms replaces hydrogen atoms in the structure, which can be critical for tracing studies in metabolic pathways.

Data

  • Molecular Weight: Approximately 245.27 g/mol.
  • Chemical Structure Representation:
    • The structural formula includes an aromatic ring connected to a carboxylic acid group and an ethyl side chain.
Chemical Reactions Analysis

Reactions

(R)-Etodolac-d3 participates in various chemical reactions typical for NSAIDs, including:

  • Acylation Reactions: Reacting with acyl chlorides or anhydrides to form esters or amides.
  • Hydrolysis: Under acidic or basic conditions, it can revert to its parent acid form.

Technical Details

These reactions are often monitored using HPLC or mass spectrometry to determine conversion rates and product yields. Reaction conditions such as temperature, solvent choice, and catalyst presence can significantly affect outcomes.

Mechanism of Action

Process

(R)-Etodolac-d3 exerts its pharmacological effects primarily through selective inhibition of COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins—mediators of inflammation and pain. By inhibiting COX-2, (R)-Etodolac-d3 reduces the synthesis of these inflammatory mediators.

Data

Research indicates that etodolac's selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with traditional NSAIDs. Studies have shown that (R)-Etodolac-d3 maintains this selectivity while potentially offering improved metabolic stability due to deuteration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration may lead to prolonged activity in biological systems.
  • pH Sensitivity: As with many NSAIDs, its solubility and stability can be affected by pH levels.

Relevant analytical techniques such as differential scanning calorimetry (DSC) and infrared spectroscopy can provide insights into thermal properties and functional groups present in (R)-Etodolac-d3.

Applications

Scientific Uses

(R)-Etodolac-d3 serves several important roles in scientific research:

  • Metabolic Studies: Its deuterated nature allows for tracking within biological systems using mass spectrometry.
  • Drug Development: Investigating its pharmacokinetics can inform dosage forms and delivery methods for NSAIDs.
  • Therapeutic Research: Studying its efficacy in models of inflammation or pain can lead to better understanding and treatment options for various conditions.
Introduction to (R)-Etodolac-d3

Chemical Identity and Structural Features of (R)-Etodolac-d3

(R)-Etodolac-d3 is a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, specifically engineered with three deuterium atoms (D or ²H) at the methyl group of its chiral center. Its chemical name is 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic-d3 acid, with the molecular formula C₁₇H₁₈D₃NO₃ and a molecular weight of 290.38 g/mol (compared to 287.35 g/mol for non-deuterated (R)-etodolac). This compound retains the core structure of etodolac—a pyrano[3,4-b]indole acetic acid derivative—but features a trideuteromethyl group (-CD₃) instead of the protiated methyl group (-CH₃) adjacent to the carboxylic acid functionality [7] [9].

  • Stereochemical Integrity: As the (R)-enantiomer, (R)-Etodolac-d3 maintains the absolute configuration critical for COX-2 inhibition. The chiral center at C-1 of the tetrahydropyrano ring remains unaltered, preserving its binding affinity for cyclooxygenase enzymes [3] [9].
  • Physicochemical Properties: Deuterium substitution induces subtle but measurable changes:
  • Lipophilicity: Reduced logP (estimated ΔlogP = -0.018) due to weaker hyperconjugative stabilization of adjacent bonds.
  • Bond Strength: Shorter C-D bond length (1.118 Å vs. 1.1198 Å for C-H) and higher bond dissociation energy (3.52 eV vs. 3.47 eV), enhancing metabolic stability at the deuterated site [4] [6].
  • Spectral Signatures: Nuclear magnetic resonance (NMR) spectroscopy shows loss of the protiated methyl signal at ~1.2 ppm, replaced by a quintet due to ²H-¹H coupling. Mass spectrometry reveals a characteristic M+3 isotopic pattern [4].

Table 1: Key Structural Characteristics of (R)-Etodolac-d3

Property(R)-Etodolac(R)-Etodolac-d3Significance
Molecular FormulaC₁₇H₂₁NO₃C₁₇H₁₈D₃NO₃Confirmed via high-resolution MS
Molecular Weight287.35 g/mol290.38 g/mol+3.03 g/mol due to deuterium
Chiral Center(R)-configuration(R)-configurationRetains enantiomeric purity
Deuteration Site-CH₃ (methyl)-CD₃ (trideuteromethyl)Targeted metabolic stabilization
C-X Bond LengthC-H: 1.1198 ÅC-D: 1.118 ÅShorter bond, higher stability

Isotopic Labeling in Pharmaceutical Research: Role of Deuterium Substitution

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has emerged as a strategic tool in drug design. Its incorporation into bioactive molecules leverages the kinetic isotope effect (KIE), where the higher mass of deuterium reduces the vibrational frequency of C-D bonds compared to C-H bonds. This elevates the activation energy required for bond cleavage, slowing reactions where deuterium substitution occurs at rate-determining steps [4] [5] [8].

  • Mechanistic Basis of KIE: The primary KIE (kH/kD = 2–10) arises when C-H/D bond breaking occurs in the rate-limiting step. For (R)-Etodolac-d3, deuteration at the methyl group impedes oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), thereby extending plasma half-life and reducing metabolite-mediated toxicity [5] [8].
  • Synthetic Methodologies:
  • Late-Stage Deuteration: (R)-Etodolac-d3 is synthesized via hydrogen-deuterium exchange (HIE) using iridium or ruthenium catalysts (e.g., Crabtree’s catalyst) under mild conditions, ensuring regioselective deuteration of the methyl group without racemization [8].
  • Chiral Pool Synthesis: Enantiomerically pure (R)-etodolac serves as the precursor, undergoing deprotonation-deuteration sequences to yield high isotopic enrichment (>99% D₃) [6].
  • Analytical Applications:
  • Mass Spectrometry: Serves as an internal standard for quantifying non-deuterated etodolac in biological matrices, improving accuracy in pharmacokinetic studies.
  • Metabolic Pathway Tracing: Enables tracking of deuterium-retaining metabolites to elucidate oxidative pathways without radioactive labels [4] [8].

Table 2: Impact of Deuteration on Pharmaceutical Properties

ParameterEffect of DeuterationRelevance to (R)-Etodolac-d3
Metabolic Stability↑ Half-life (up to 2-fold) via reduced CYP-mediated clearanceProlonged therapeutic effect; lower dosing frequency
Bioactivation↓ Formation of reactive metabolites (e.g., quinone imines)Mitigated hepatotoxicity potential
Spectral DetectionDistinct M+3 mass signature; NMR signal splittingFacilitates quantification in complex matrices
Lipophilicity↓ logP (weaker van der Waals interactions)Slightly altered tissue distribution

Historical Development and Rationale for Deuterated NSAIDs

The development of deuterated NSAIDs like (R)-Etodolac-d3 stems from efforts to overcome limitations of protiated drugs—particularly extensive first-pass metabolism and short half-lives. Deuterium switching—replacing hydrogen with deuterium at metabolic hotspots—emerged as a strategy to enhance pharmacokinetics without altering primary pharmacology [5] [6] [9].

  • Precedents in Deuterated Drugs:
  • Deutetrabenazine (2017 FDA approval): Deuterated analog of tetrabenazine; reduced CYP2D6-mediated metabolism lowers dosing frequency and improves safety in chorea.
  • Deucravacitinib (2022 FDA approval): Features deuterium to block a metabolic soft spot, preserving TYK2 selectivity and minimizing off-target effects [5].
  • Rationale for (R)-Etodolac-d3:
  • Metabolic Vulnerability: Non-deuterated (R)-etodolac undergoes rapid α-methyl hydroxylation, forming a labile hydroxymethyl intermediate that oxidizes to aldehyde metabolites implicated in hepatotoxicity.
  • Deuterium as a Shield: The -CD₃ group in (R)-Etodolac-d3 attenuates hydroxylation via KIE, shifting metabolism toward glucuronidation and reducing reactive aldehyde formation [9] [1].
  • Evolution of Chiral NSAIDs: Early racemic etodolac formulations contained both (R)- and (S)-enantiomers, with the (R)-form responsible for COX-2 inhibition. (R)-Etodolac-d3 represents a convergence of deuterium technology and stereospecific drug design, aiming to optimize the active enantiomer’s efficacy and safety [3] [9].

Table 3: Historical Milestones in Deuterated NSAID Development

Properties

CAS Number

1246815-33-7

Product Name

(R)-Etodolac-d3

Molecular Formula

C17H18NO3D3

Molecular Weight

290.38

Synonyms

(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.